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Compound Name: 3-Chloro-5-methoxybenzaldehyde

Cat. No.: B070759 Get Quote

Application Note: 3-Chloro-5-methoxybenzaldehyde
A Versatile Aryl Aldehyde Building Block for Complex Molecule Synthesis

Introduction: Chemical Profile and Synthetic
Potential
3-Chloro-5-methoxybenzaldehyde (CAS No: 164650-68-4) is a polysubstituted aromatic

aldehyde that serves as a highly valuable and versatile building block in modern organic

synthesis.[1] Its utility is rooted in the orthogonal reactivity of its three key functional groups: a

reactive aldehyde, an electron-donating methoxy group, and an electron-withdrawing chloro

group. This specific substitution pattern on the aromatic ring allows for precise and

regioselective transformations, making it an ideal starting material for the synthesis of complex

molecular architectures, particularly in the fields of medicinal chemistry and materials science.

[2]

The aldehyde functional group is a primary site for nucleophilic addition and condensation

reactions, enabling chain extension and the introduction of diverse functionalities. The chlorine

atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions,

allowing for the construction of biaryl systems or the introduction of other carbon or heteroatom

substituents. The methoxy group, a strong ortho-, para-director, influences the electronic

properties of the ring and can be a precursor to a phenolic hydroxyl group, offering another
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point for modification. This confluence of reactivity makes 3-chloro-5-methoxybenzaldehyde
a strategic component in multistep synthetic pathways.

Property Value Source

IUPAC Name
3-chloro-5-

methoxybenzaldehyde
[1]

CAS Number 164650-68-4 [1]

Molecular Formula C₈H₇ClO₂ [1][3]

Molecular Weight 170.59 g/mol [1][3]

Appearance Solid [3]

SMILES COC1=CC(C=O)=CC(Cl)=C1 [3]

Core Synthetic Transformations and Protocols
The strategic placement of functional groups on 3-chloro-5-methoxybenzaldehyde allows it to

participate in a wide array of high-value chemical transformations. Below are detailed protocols

for three fundamental reactions that leverage its unique structure.

A. Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon

double bonds from carbonyl compounds.[4][5][6] For 3-chloro-5-methoxybenzaldehyde, this

reaction provides a reliable method to convert the aldehyde into a substituted styrene

derivative, introducing an alkene functionality that can be further manipulated in subsequent

synthetic steps. The reaction proceeds through the formation of an oxaphosphetane

intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide

and the desired alkene.[4][6]

3-Chloro-5-methoxybenzaldehyde + Ph₃P=CHR Oxaphosphetane
Intermediate

[2+2] Cycloaddition
Alkene Product + Ph₃P=O

Fragmentation
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Caption: General workflow of the Wittig Reaction.

Protocol: Synthesis of Ethyl 3-(3-chloro-5-methoxyphenyl)acrylate

This protocol describes the reaction of 3-chloro-5-methoxybenzaldehyde with a stabilized

phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to yield an E-alkene.[7]

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.

3-Chloro-5-

methoxybenzald

ehyde

170.59 1.00 g 5.86 1.0

(Carbethoxymeth

ylene)triphenylph

osphorane

348.38 2.45 g 7.03 1.2

Dichloromethane

(DCM)
- 30 mL - -

25% Diethyl

Ether in Hexanes
- As needed - -

Silica Gel - As needed - -

Step-by-Step Procedure:

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-
chloro-5-methoxybenzaldehyde (1.00 g, 5.86 mmol). Dissolve the aldehyde in 30 mL of

dichloromethane (DCM).

Ylide Addition: While stirring at room temperature, add

(carbethoxymethylene)triphenylphosphorane (2.45 g, 7.03 mmol) portion-wise over 5

minutes.

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the

consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a mobile
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phase of 20% ethyl acetate in hexanes. The reaction is complete when the aldehyde spot

has disappeared.

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the DCM.

Purification (Precipitation): To the resulting residue, add ~40 mL of 25% diethyl ether in

hexanes. Stir vigorously. A white precipitate of triphenylphosphine oxide will form.

Purification (Filtration & Column): Filter the mixture through a pad of celite to remove the

triphenylphosphine oxide, washing the solid with additional hexanes. Concentrate the filtrate.

Purify the crude product by flash column chromatography on silica gel, eluting with a

gradient of 5% to 15% ethyl acetate in hexanes to afford the pure alkene product.

B. Amine Synthesis via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds,

converting aldehydes into primary, secondary, or tertiary amines.[8][9] This two-step, one-pot

process involves the initial formation of an imine or iminium ion intermediate from the aldehyde

and an amine, followed by in-situ reduction.[9] Using a mild and selective reducing agent like

sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it reduces the iminium ion

much faster than the starting aldehyde, preventing side reactions.[10][11] This transformation is

fundamental in drug discovery for introducing nitrogen-containing moieties.

Imine Formation

Reduction3-Chloro-5-methoxybenzaldehyde
Iminium Ion
Intermediate

+ R₁R₂NH
- H₂O

R₁R₂NH

Substituted Amine
NaBH(OAc)₃ Reduction
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Caption: Key stages of a one-pot reductive amination.

Protocol: Synthesis of N-Benzyl-1-(3-chloro-5-methoxyphenyl)methanamine

This procedure details the reaction with benzylamine to form a secondary amine.

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.

3-Chloro-5-

methoxybenzald

ehyde

170.59 1.00 g 5.86 1.0

Benzylamine 107.15 0.69 g (0.68 mL) 6.45 1.1

Sodium

Triacetoxyborohy

dride

211.94 1.49 g 7.03 1.2

1,2-

Dichloroethane

(DCE)

- 30 mL - -

Acetic Acid

(glacial)
60.05 0.1 mL ~1.7 ~0.3

Saturated aq.

NaHCO₃
- 20 mL - -

Dichloromethane

(DCM)
- 3 x 20 mL - -

Step-by-Step Procedure:

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chloro-5-
methoxybenzaldehyde (1.00 g, 5.86 mmol) and benzylamine (0.68 mL, 6.45 mmol) in 30

mL of 1,2-dichloroethane (DCE).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b070759?utm_src=pdf-body
https://www.benchchem.com/product/b070759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acid Catalyst: Add glacial acetic acid (0.1 mL) and stir the mixture for 20 minutes at room

temperature to facilitate imine formation.

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) to the

solution in one portion. Caution: The reaction may effervesce slightly.

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress

by TLC (30% ethyl acetate in hexanes), observing the disappearance of the aldehyde and

the formation of a new, more polar product spot.

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous

sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by flash column chromatography on silica gel if necessary.

C. Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon

bond between an organoboron species (like a boronic acid) and an organohalide using a

palladium catalyst.[12][13][14] The chloro-substituent on 3-chloro-5-methoxybenzaldehyde
makes it a suitable substrate for this transformation, enabling the synthesis of complex biaryl

structures while preserving the aldehyde for subsequent reactions.[15] This reaction is pivotal

for creating compounds with extended π-systems for materials science or for building the core

structures of many pharmaceuticals.[13]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to

the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive

elimination to release the final product and regenerate the catalyst.[14][16]
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Catalytic Cycle

3-Chloro-5-methoxybenzaldehyde

Oxidative
Addition R-B(OH)₂

Transmetalation

Base (e.g., K₂CO₃)

Pd(0) Catalyst Biaryl Product

Reductive
Elimination

Regeneration

Click to download full resolution via product page

Caption: Simplified Suzuki-Miyaura cross-coupling workflow.

Protocol: Synthesis of 3-Formyl-5-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative coupling with 4-cyanophenylboronic acid.

Materials & Reagents
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Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.

3-Chloro-5-

methoxybenzald

ehyde

170.59 1.00 g 5.86 1.0

4-

Cyanophenylbor

onic acid

146.94 1.03 g 7.03 1.2

Pd(OAc)₂ 224.50 26 mg 0.117 0.02

SPhos (ligand) 410.47 96 mg 0.234 0.04

K₃PO₄

(potassium

phosphate)

212.27 2.49 g 11.72 2.0

Dioxane / H₂O

(10:1)
- 22 mL - -

Step-by-Step Procedure:

Inert Atmosphere: To a Schlenk flask, add 3-chloro-5-methoxybenzaldehyde (1.00 g, 5.86

mmol), 4-cyanophenylboronic acid (1.03 g, 7.03 mmol), potassium phosphate (2.49 g, 11.72

mmol), Pd(OAc)₂ (26 mg, 0.117 mmol), and SPhos (96 mg, 0.234 mmol).

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times. Add the degassed solvent mixture (20 mL dioxane, 2 mL H₂O) via syringe.

Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the

starting aryl chloride.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water

(20 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b070759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the

aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine,

dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on

silica gel to yield the biaryl product.

Application Focus: Synthesis of Bioactive Scaffolds
3-Chloro-5-methoxybenzaldehyde is a recurring motif in the synthesis of targeted therapeutic

agents, such as enzyme inhibitors. Its structure allows for the precise orientation of functional

groups to interact with binding pockets in proteins. For example, derivatives of this aldehyde

have been used to create inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3)

or caspases, which are involved in cancer and apoptosis, respectively.[17][18]

The synthetic workflow often involves using one of the core reactions described above to build

out the molecular complexity from the aldehyde starting point.

Caption: Synthetic pathways from the building block to a final bioactive molecule.

Safety and Handling
3-Chloro-5-methoxybenzaldehyde must be handled with appropriate safety precautions in a

laboratory setting.[3][19] It is classified as harmful if swallowed and causes skin, eye, and

respiratory irritation.[1]
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Hazard Information Precautionary & First Aid Measures

Pictograms: GHS07 (Exclamation Mark)[3]

Handling: Wear protective gloves, clothing, and

eye/face protection.[20] Use only in a well-

ventilated area or fume hood. Avoid breathing

dust/fumes.[21]

Signal Word: Warning[3]
Storage: Store in a tightly closed container in a

dry, cool, and well-ventilated place.[20][21]

Hazard Statements:- H302: Harmful if

swallowed.- H315: Causes skin irritation.- H319:

Causes serious eye irritation.- H335: May cause

respiratory irritation.[1]

First Aid (Eyes): Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If

irritation persists, get medical attention.[21]

First Aid (Skin): Wash off immediately with soap

and plenty of water while removing all

contaminated clothes.[21]

First Aid (Ingestion): Clean mouth with water

and get medical attention.[21]

Disposal: Dispose of contents/container to an

approved waste disposal plant.[20]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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